molecular formula C20H19NO4 B5505333 methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate

methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate

Cat. No. B5505333
M. Wt: 337.4 g/mol
InChI Key: WHVXZMXRDSJFCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate typically involves multiple steps, including N-alkylation, carbamoylation, and intramolecular cyclization reactions. For example, ethyl 4-[(2,4-dimethylphenyl)amino]butanoate can be synthesized by N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate, followed by several steps leading to cyclization and formation of related compounds (Vaid et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single crystal X-ray diffraction methods. These structures typically show the planarity of the aromatic ring systems and the spatial arrangement of substituents, which can include various functional groups attached to the indole and benzene rings (Makaev et al., 2006).

Chemical Reactions and Properties

Compounds of this family often participate in addition reactions and can form various products depending on the reactants and conditions. For instance, 1-methylindole reacts with dimethyl acetylenedicarboxylate to yield specific azepine derivatives under certain conditions (Acheson et al., 1972).

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Formation of Benzazepines from Indoles : Indoles, when reacted with dimethyl acetylenedicarboxylate, can yield benzazepines, a process confirmed by X-ray structure determination. This method demonstrates the reactivity of indoles in forming complex structures, which could be applicable for synthesizing derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Acheson & Bridson, 1971).

  • Reactivity with 2-Vinylindoles : The study on the reactivity of 2-vinylindoles with dimethyl acetylenedicarboxylate highlights steric interactions inhibiting cycloaddition reactions, suggesting that structural modifications in compounds like methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate could influence their chemical reactivity (Jones et al., 1984).

  • Oxidative Cleavage of Indoles : An investigation into the oxidative cleavage of indoles presents a method for breaking down indole structures, potentially offering insights into the degradation or modification of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Tsuji et al., 1981).

Potential Biological Activities

  • Antiproliferative and Antimetastatic Activities : A study on β-carboline-based N-heterocyclic carbenes, which are structurally related to indoles, showed significant antiproliferative and antimetastatic activities against human breast cancer cells. This suggests that derivatives of methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate might also possess biological activities worth exploring (Dighe et al., 2015).

  • Synthesis and Antioxidant Properties : The synthesis of indole-2-carbohydrazides and their evaluation for antioxidant properties provide a framework for assessing the potential antioxidant capabilities of indole derivatives, including methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate (Bingul et al., 2019).

Safety and Hazards

Specific safety and hazard information for “methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate” is not available .

properties

IUPAC Name

methyl 1-[2-(3,4-dimethylphenoxy)acetyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13-8-9-15(10-14(13)2)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVXZMXRDSJFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-(3,4-dimethylphenoxy)acetyl)-1H-indole-3-carboxylate

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